

A Technical Guide to the Spectroscopic Data of Methyl Syringate

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Compound of Interest

Compound Name: Methyl Syringate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyl syringate**, a phenolic compound of significant interest in various research fields, including drug development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visualization of its relevant signaling pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl syringate** (IUPAC Name: Methyl 4-hydroxy-3,5-dimethoxybenzoate; CAS Number: 884-35-5).

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.23	s	2H	H-2, H-6 (Aromatic)
~5.90	s	1H	Ar-OH
~3.89	s	6H	2 x -OCH ₃
~3.87	s	3H	-COOCH ₃

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm	Carbon Assignment
~167.0	C=O (Ester)
~147.0	C-3, C-5
~141.0	C-4
~120.5	C-1
~106.5	C-2, C-6
~56.5	-OCH ₃ (methoxy)
~52.5	-OCH ₃ (ester)

The IR spectrum of **methyl syringate** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
~3000 - 2850	Medium	C-H stretch (aromatic and alkyl)
~1710	Strong	C=O stretch (ester carbonyl)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
~1320 - 1210	Strong	C-O stretch (ester and ether)
~1120	Strong	C-O stretch (ether)

The mass spectrum of **methyl syringate** obtained by electron ionization (EI) shows a distinct fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
212	Moderate	[M] ⁺ (Molecular Ion)
181	High	[M - OCH ₃] ⁺
153	Moderate	[M - COOCH ₃] ⁺
125	Low	[M - COOCH ₃ - CO] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

- **Sample Preparation:** Approximately 10-20 mg of **methyl syringate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- **¹H NMR Acquisition:** Proton NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
- **Sample Preparation (KBr Pellet Method):** 1-2 mg of finely ground **methyl syringate** is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **FTIR Acquisition:** A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer. The spectrum is typically

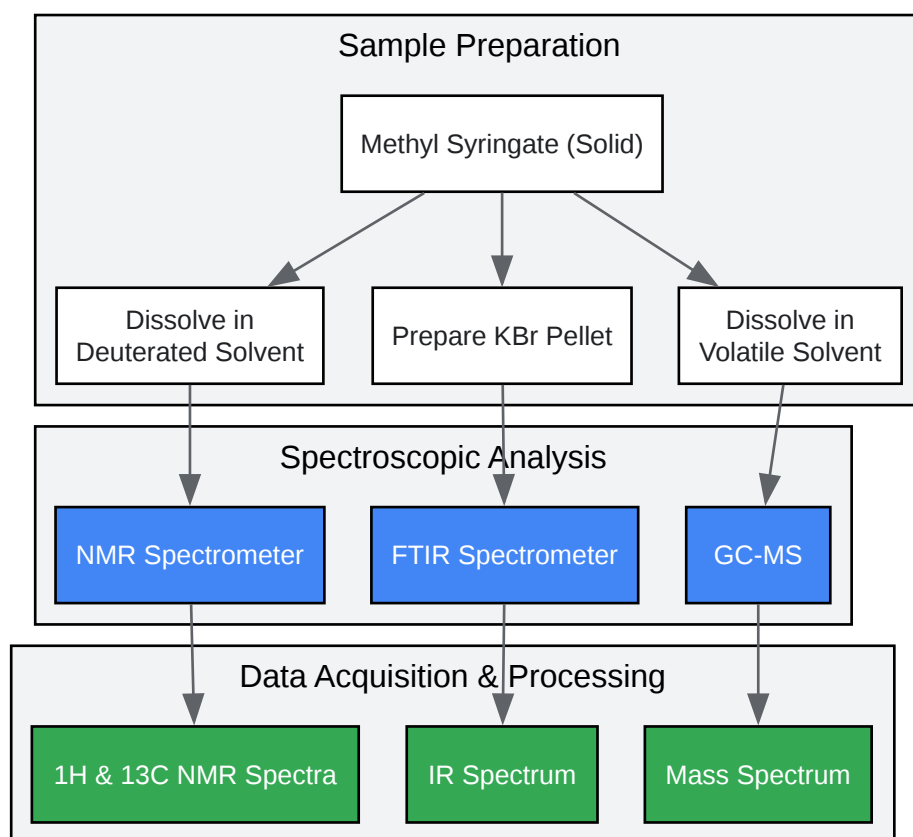
recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

- **Sample Introduction:** A dilute solution of **methyl syringate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization (Electron Ionization - EI):** In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Signaling Pathway Visualization

Methyl syringate has been identified as a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.^{[1][2]} Its activation of TRPA1 has been linked to various physiological effects, including the suppression of hypoxia-induced inflammation and the regulation of food intake.^[1]

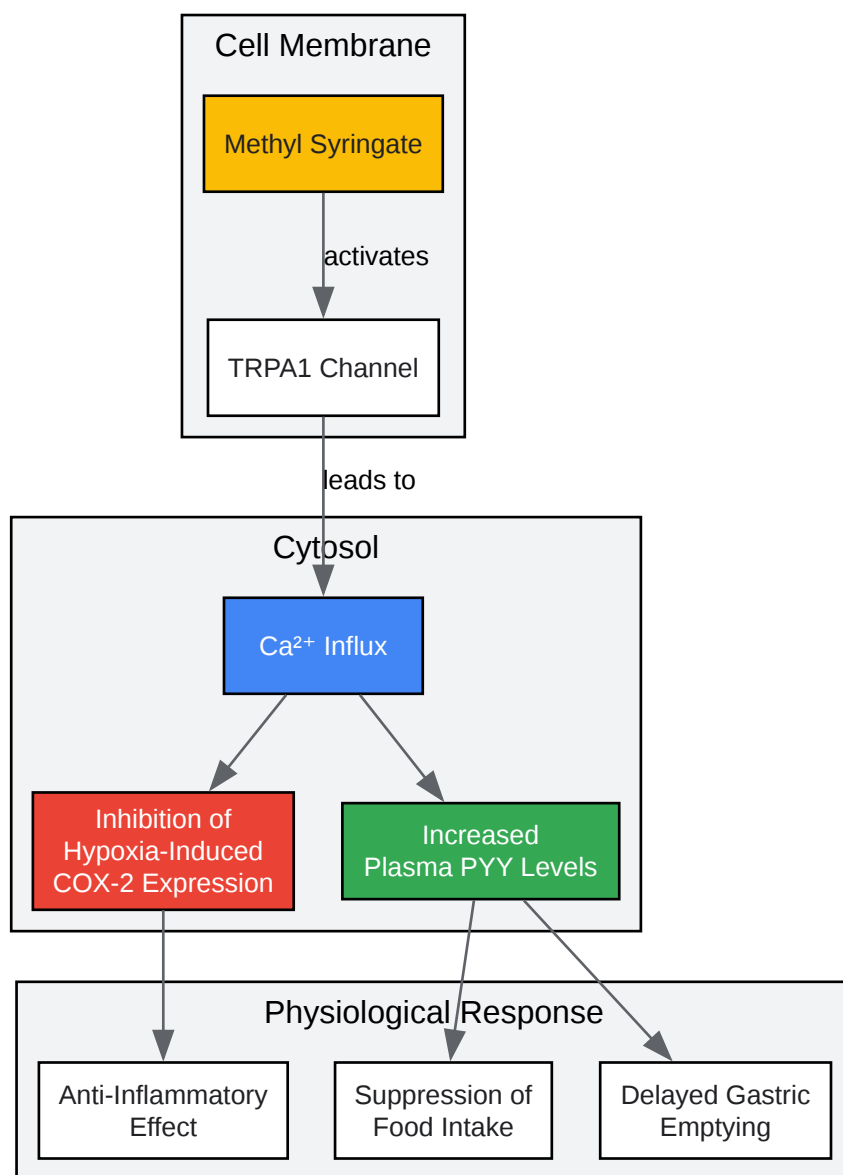
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **methyl syringate**.



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A generalized workflow for the spectroscopic analysis of **methyl syringate**.

This diagram illustrates the signaling cascade initiated by the binding of **methyl syringate** to the TRPA1 channel, leading to downstream cellular responses.



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